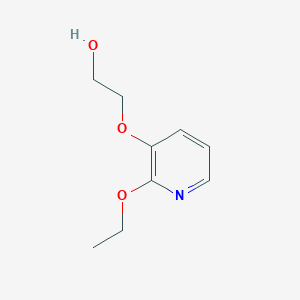
2-(2-Ethoxypyridin-3-yloxy)ethanol
概要
説明
2-(2-Ethoxypyridin-3-yloxy)ethanol is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.21. It is used for research and development purposes2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(2-Ethoxypyridin-3-yloxy)ethanol from the web search results.Molecular Structure Analysis
The molecular structure of 2-(2-Ethoxypyridin-3-yloxy)ethanol consists of 9 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms1. However, the specific arrangement of these atoms in the molecule couldn’t be retrieved from the web search results.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-(2-Ethoxypyridin-3-yloxy)ethanol from the web search results.Physical And Chemical Properties Analysis
2-(2-Ethoxypyridin-3-yloxy)ethanol is stored at temperatures between 2-8°C1. Further physical and chemical properties couldn’t be retrieved from the web search results.科学的研究の応用
Catalytic Activity in Dehydration of Ethanol
A study explored the catalytic activity of commercial aluminas in the dehydration of ethanol, revealing that total conversion of ethanol with >99% selectivity to ethylene is achievable over Al₂O₃ catalysts. The research emphasizes the role of surface ethoxy groups as intermediate species for both diethyl ether and ethylene production, indicating the significance of ethoxy intermediates in catalytic processes (Phung et al., 2014).
Polymerization Processes
Another study focused on the polymerization process of silane coupling agents, tracking the release of ethanol from ethoxy groups. This research, using 1H NMR spectroscopy, shed light on the kinetics and thermodynamics of ethanol release, providing valuable insights into polymer science (Ogasawara et al., 2001).
Surface-mediated Reactions
Research on gold surfaces revealed the transformation of ethanol to various carbonyl compounds, identifying ethoxy and acetate as key intermediates. This study contributes to understanding the mechanisms behind gold-mediated oxidation of alcohols (Liu et al., 2009).
Encapsulation of Catalysts
A molybdenum(VI) complex, when encapsulated in zeolite Y, showed efficiency as a reusable catalyst for the oxidation of alcohols and hydrocarbons. This work highlights the potential of encapsulated catalysts for sustainable chemical processes (Ghorbanloo & Alamooti, 2017).
Protective Group Applications
The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids demonstrates its utility in synthetic chemistry. It enables selective removal after polymerization, showcasing its potential for the development of novel polymer materials (Elladiou & Patrickios, 2012).
Oxidative Cross-Esterification
A study on Pd–Au catalysts for ethanol conversion to acetaldehyde and ethyl acetate underlines the importance of surface reactions and the role of oxygen in catalytic processes (Evans et al., 2019).
Safety And Hazards
The safety data sheet for 2-(2-Ethoxypyridin-3-yloxy)ethanol indicates that it is for research and development use only and is not intended for medicinal, household, or other uses2. However, detailed information about its hazards couldn’t be retrieved from the web search results.
将来の方向性
The future directions of 2-(2-Ethoxypyridin-3-yloxy)ethanol couldn’t be retrieved from the web search results. As a compound used for research and development, its future applications may depend on the outcomes of ongoing studies.
Relevant Papers
Unfortunately, I couldn’t find any specific papers related to 2-(2-Ethoxypyridin-3-yloxy)ethanol from the web search results. It’s possible that this compound is relatively new or not widely studied, hence the lack of published research.
特性
IUPAC Name |
2-(2-ethoxypyridin-3-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9-8(13-7-6-11)4-3-5-10-9/h3-5,11H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWGWYLEOMBXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467831 | |
| Record name | 2-(2-ETHOXYPYRIDIN-3-YLOXY)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxypyridin-3-yloxy)ethanol | |
CAS RN |
313657-94-2 | |
| Record name | 2-(2-ETHOXYPYRIDIN-3-YLOXY)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

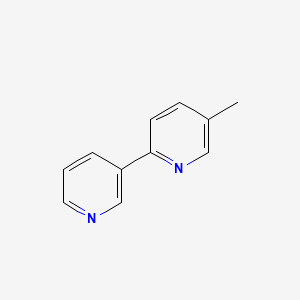
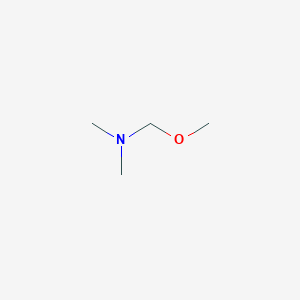
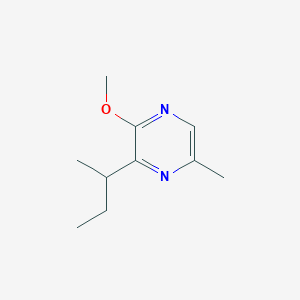
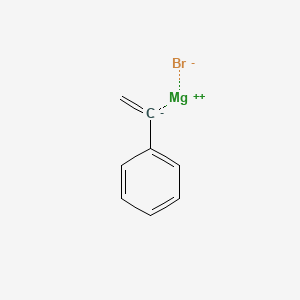
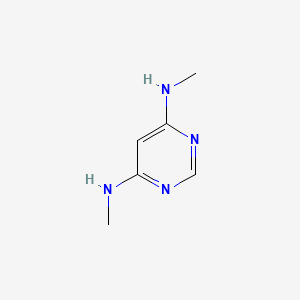
![N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1610969.png)
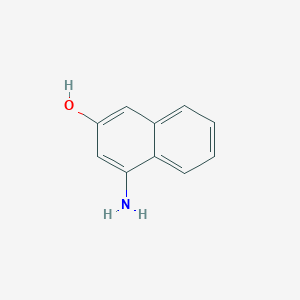
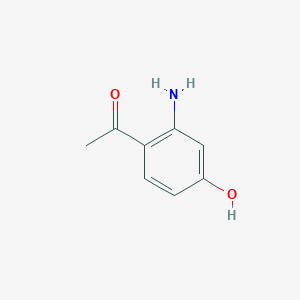
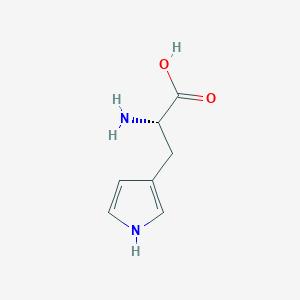
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1610975.png)
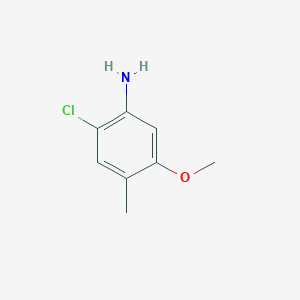
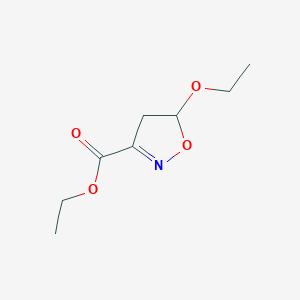
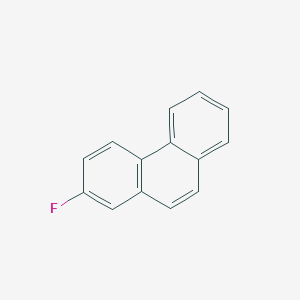
![3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B1610980.png)